![molecular formula C18H19NO5 B291201 Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMAPA-MB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a member of the benzoate ester family and has a molecular weight of 375.43 g/mol. In
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. Specifically, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate may alter the expression of genes involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. For example, it has been reported to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit cell cycle progression, leading to cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising compound for further research.
However, one limitation of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is its potential toxicity. While it has been shown to be effective in inhibiting cancer cell growth, it may also have negative effects on healthy cells. Therefore, further research is needed to determine the safety and efficacy of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate for maximum efficacy and minimal toxicity. Finally, the mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate needs to be further elucidated in order to fully understand its potential therapeutic properties.
Métodos De Síntesis
The synthesis of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminobenzoic acid, followed by the addition of methyl 3-aminobenzoate. The resulting compound is then purified through recrystallization. This method has been reported to yield Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate with a purity of over 95%.
Aplicaciones Científicas De Investigación
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
methyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-22-15-9-4-12(10-16(15)23-2)11-17(20)19-14-7-5-13(6-8-14)18(21)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
Clave InChI |
LTGSAKMUUPGAFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



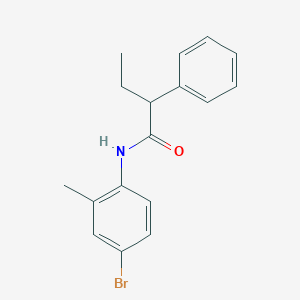
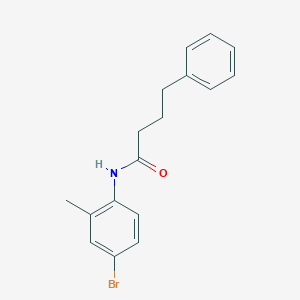


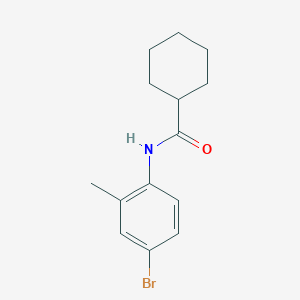
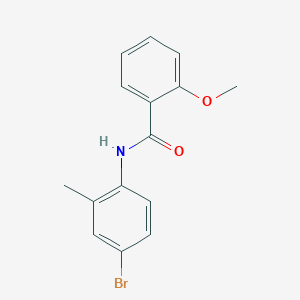
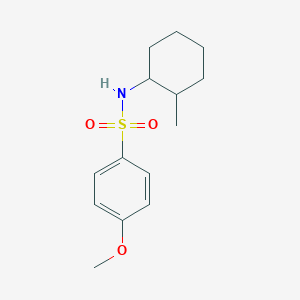


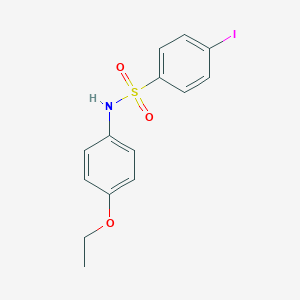
![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
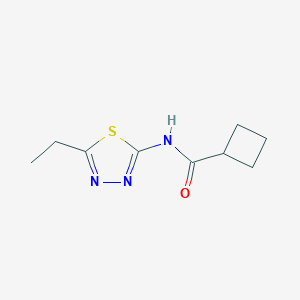
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)